Quinolizidonas

Quinolizidinones are a class of heterocyclic compounds characterized by a nitrogen-containing six-membered ring fused to an azetidine ring. They are widely recognized for their versatile structural frameworks and diverse biological activities, making them attractive targets in pharmaceutical research. These compounds can be found naturally in various plants and have been isolated from soil microorganisms as secondary metabolites. In synthetic chemistry, quinolizidinones are valuable intermediates due to their potential for modification into complex molecules with specific functional groups. Their structural diversity allows for the development of a wide array of pharmaceuticals, including antibiotics, anticancer agents, and immunosuppressants. The synthesis of quinolizidinones often involves multi-step reactions such as ring formation, intramolecular cyclization, and amidation processes, making their preparation challenging yet rewarding in terms of chemical complexity and biological potential.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

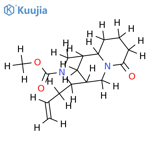

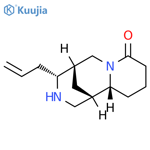

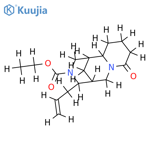

|

angustifoline N-carboxymethyl ester | 145889-87-8 | C16H24N2O3 |

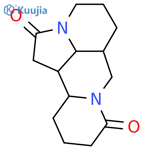

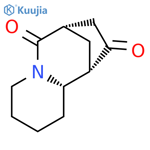

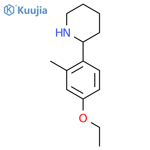

|

Sophaline B | 2085813-23-4 | C14H20N2O2 |

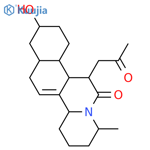

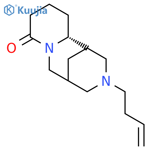

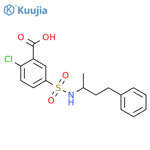

|

Alkaloid GB17 | 1202071-08-6 | C21H31NO3 |

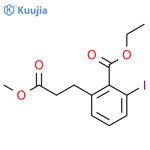

|

Angustifoline; (-)-form, N-Me | 4697-79-4 | C15H24N2O |

|

Tetrahydrocytisine; N-Et | 28404-50-4 | C13H22N2O |

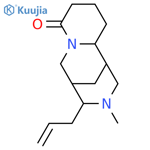

|

1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one, decahydro-4-(2-propen-1-yl)-, (1S,4R,5S,11aR)- | 82189-28-4 | C14H22N2O |

|

7,10-Methanopyrido[1,2-a]azepine-6,9-dione,octahydro-, (7S,10S,10aS)- | 450392-91-3 | C11H15NO2 |

|

1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one,3-(3-buten-1-yl)decahydro-, (1S,5R,11aR)- | 3382-84-1 | C15H24N2O |

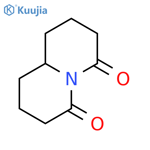

|

tetrahydro-2H-quinolizine-4,6(1H,3H)-dione | 91240-16-3 | C9H13NO2 |

|

angustifoline N-carboxyethyl ester | 145889-88-9 | C17H26N2O3 |

Literatura relevante

-

Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176

-

Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851

-

3. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479

-

Sang Ho Oh,Ji Woong Lee,Jin Yong Lee,Jik Chin,Choong Eui Song Chem. Commun., 2008, 1208-1210

Proveedores recomendados

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados

-

-

-

-

-

12-Methyltetradecanoic Acid Cas No: 5502-94-3

12-Methyltetradecanoic Acid Cas No: 5502-94-3